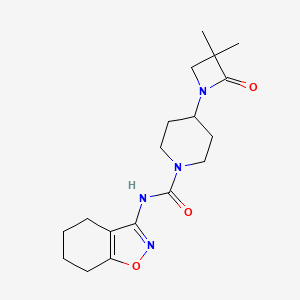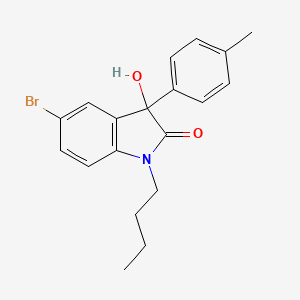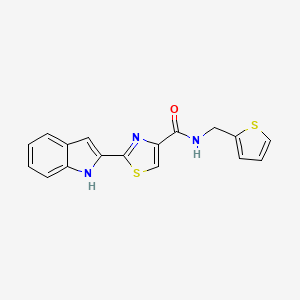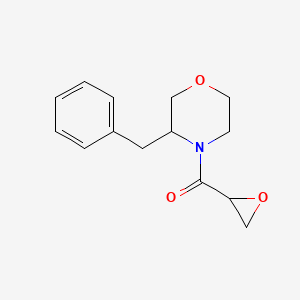![molecular formula C11H12O5 B2491576 [2-(2-Oxopropoxy)phenoxy]acetic acid CAS No. 27165-68-0](/img/structure/B2491576.png)
[2-(2-Oxopropoxy)phenoxy]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(2-Oxopropoxy)phenoxy]acetic acid is a compound of interest in the field of organic chemistry due to its diverse potential applications and structural properties. Its study encompasses synthesis methods, molecular structure elucidation, reactivity, and both physical and chemical properties.
Synthesis Analysis
The synthesis of this compound and its derivatives involves various chemical reactions, highlighting the versatility and reactivity of this compound. For instance, triorganotin(IV) derivatives of related compounds have been synthesized and characterized, showcasing the compound's ability to form complexes with metals (Baul et al., 2002).
Molecular Structure Analysis
Molecular cocrystals involving phenoxyalkanoic acids demonstrate significant hydrogen bonding and molecular interactions. For example, the crystal structures of certain phenoxyacetic acids reveal a one-dimensional zig-zag polymer formation through hydrogen bonding, emphasizing the compound's structural flexibility and potential for forming diverse molecular assemblies (Byriel et al., 1991).
Chemical Reactions and Properties
The reactivity of this compound includes its participation in various chemical reactions, such as the formation of diuretic agents through alkylation and subsequent testing for biological activity (Bicking et al., 1976). These studies provide insights into the compound's functional versatility and potential for pharmaceutical applications.
Physical Properties Analysis
The physical properties of this compound derivatives, such as crystal structure and bonding patterns, have been extensively studied. Investigations into the crystal structures of related compounds reveal intricate details about their molecular configurations, hydrogen bonding, and overall molecular geometry, contributing to a deeper understanding of their physical characteristics (O'reilly et al., 1987).
Wissenschaftliche Forschungsanwendungen
Herbicide Resistance Research
Phenoxy herbicides like 2,4-dichlorophenoxy acetic acid and 4-chloro-2-methylphenoxy acetic acid are used in agriculture for weed control. Research has been conducted on the introgression of herbicide resistance from wild radish to cultivated radish, which is a problem weed across the globe. This research can lead to the development of herbicide-tolerant radish cultivars or other members of the Brassicaceae family (Jugulam, Walsh, & Hall, 2014).
Anti-inflammatory Activity
Substituted (2-phenoxyphenyl)acetic acids, including derivatives of 2,4-dichlorophenoxyacetic acid, have been synthesized and evaluated for their anti-inflammatory activity. These compounds, particularly [2-(2,4-Dichlorophenoxy)phenyl]acetic acid, have shown considerable potency and low toxicity, including ulcerogenic potential (Atkinson et al., 1983).
Environmental Protection and Degradation
Research has been conducted on the optimization of processes for the degradation of 2–4 Dichlorophenoxyacetic acid, a widely used herbicide, in aqueous solutions. This is crucial for environmental protection. The research involved using photo-electro/persulfate/nZVI process and central composite design for optimization (Mehralipour & Kermani, 2021).
Adsorption and Removal Techniques
The adsorption equilibrium, kinetics, and thermodynamics of 2,4-dichlorophenoxy-acetic acid from aqueous solutions onto granular activated carbon were studied. This research is significant for understanding how to effectively remove such herbicides from water sources (Aksu & Kabasakal, 2004).
Anti-mycobacterial Agents
Phenoxy acetic acid derivatives have been synthesized and evaluated for their potential as anti-mycobacterial agents against Mycobacterium tuberculosis, demonstrating the potential of these compounds in medical applications (Yar, Siddiqui, & Ali, 2006).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of [2-(2-Oxopropoxy)phenoxy]acetic acid is Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a key role in the conversion of arachidonic acid into prostaglandins . These prostaglandins are involved in various physiological processes, including inflammation, pain, and fever.
Mode of Action
This compound is believed to act as a selective COX-2 inhibitor . By inhibiting COX-2, it prevents the conversion of arachidonic acid into prostaglandins, thereby reducing the production of these inflammatory mediators .
Biochemical Pathways
The inhibition of COX-2 disrupts the arachidonic acid pathway , leading to a decrease in the production of prostaglandins . This can result in reduced inflammation, pain, and fever.
Result of Action
The inhibition of COX-2 by this compound can lead to a significant reduction in inflammation, pain, and fever . This is due to the decreased production of prostaglandins, which are key mediators of these physiological responses .
Eigenschaften
IUPAC Name |
2-[2-(2-oxopropoxy)phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c1-8(12)6-15-9-4-2-3-5-10(9)16-7-11(13)14/h2-5H,6-7H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVGRNKJSGVQYGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC1=CC=CC=C1OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2,2-dimethyl-5-(p-tolyl)-2H-imidazol-4-yl)thio)acetamide](/img/structure/B2491494.png)
![N-(6-nitrobenzo[d]thiazol-2-yl)-2-(phenylamino)thiazole-4-carboxamide](/img/structure/B2491495.png)
![3-[(6-Bromo-4-oxo-3-propylquinazolin-2-yl)sulfanylmethyl]-4-methoxybenzaldehyde](/img/structure/B2491496.png)
![Methyl 4-((4,6-difluorobenzo[d]thiazol-2-yl)(2-(dimethylamino)ethyl)carbamoyl)benzoate hydrochloride](/img/structure/B2491497.png)



![N-(4-chlorophenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2491507.png)
![4,4-diethyl-5-methylidene-N-[4-(trifluoromethylsulfanyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B2491508.png)

![(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2491510.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)naphthalene-2-sulfonamide](/img/structure/B2491516.png)